
NSC-370284
Descripción general
Descripción
NSC-370284 (C₂₁H₂₅NO₆, MW: 387.43) is a selective inhibitor of Ten-Eleven Translocation 1 (TET1) and 5-hydroxymethylcytosine (5hmC), identified through high-throughput screening for its ability to suppress STAT3/5-mediated TET1 transcription in acute myeloid leukemia (AML) . TET1, a DNA demethylase, is oncogenic in AML, particularly in subtypes with MLL rearrangements (e.g., MLL-AF9, MLL-AF10) and FLT3-ITD/NPM1 mutations . Unlike conventional STAT inhibitors that block phosphorylation, this compound disrupts STAT3/5 binding to the TET1 promoter, reducing TET1 expression and 5hmC levels without affecting STAT phosphorylation . This mechanism underlies its specificity for TET1-high AML cells and minimal toxicity to normal hematopoietic stem/progenitor cells (HSPCs) .
Preclinical studies demonstrate this compound's efficacy in extending survival in AML mouse models (e.g., MLL-AF9: 35 to >50 days; FLT3-ITD/NPM1-mut: 21 to 34 days) and synergy with standard chemotherapies like daunorubicin . Its structural analog, UC-514321, exhibits enhanced potency, tripling median survival in TET1-high AML models .
Análisis De Reacciones Químicas
NSC-370284 experimenta diversas reacciones químicas, centrándose principalmente en sus efectos inhibitorios sobre TET1. Interactúa con la vía STAT3/5, lo que lleva a la supresión de la expresión de TET1. Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) para la solubilidad y varias líneas celulares para estudios in vitro .
Aplicaciones Científicas De Investigación
Efficacy in Preclinical Models
NSC-370284 has shown promising results in preclinical animal models. In studies involving mice with MLL-AF9-induced AML, administration of this compound led to significant improvements in pathological morphologies across various tissues, including peripheral blood and bone marrow. The compound was administered intraperitoneally at a dosage of 2.5 mg/kg for ten days, resulting in prolonged survival rates compared to control groups .
Table 1: Efficacy of this compound in Animal Models
Study Reference | Dosage (mg/kg) | Duration (days) | Survival Rate Improvement |
---|---|---|---|
2.5 | 10 | Significant | |
2.5 | 10 | Significant |
Synergistic Effects with Chemotherapy
Research indicates that this compound exhibits synergistic effects when combined with standard chemotherapy treatments. In vitro studies revealed that the compound not only inhibited cell viability but also enhanced the efficacy of other chemotherapeutic agents, suggesting its potential role as an adjunct therapy in AML treatment .
Structural Analogues
The search for structural analogues of this compound has led to the identification of UC-514321, which has been reported to have even greater potency against TET1-high AML cells. This analogue retains the core structure of this compound but shows improved efficacy in reducing cell viability and prolonging survival in preclinical models .
Table 2: Comparison of this compound and UC-514321
Compound | IC50 (μM) | Effect on Cell Viability | Survival Improvement |
---|---|---|---|
This compound | 24.2 ± 7.1 | Significant | 122 days |
UC-514321 | Not specified | More potent than this compound | >3-fold improvement |
Mecanismo De Acción
NSC-370284 ejerce sus efectos dirigiéndose directamente a los activadores transcripcionales STAT3/5 de TET1. Esto lleva a la represión de la expresión de TET1, que es crucial en la progresión de la leucemia mieloide aguda. Al inhibir TET1, this compound reduce eficazmente la viabilidad de las células leucémicas .
Comparación Con Compuestos Similares
Structural and Functional Analog: UC-514321
UC-514321, a derivative of NSC-370284, shares the same STAT3/5-targeting mechanism but demonstrates superior pharmacokinetics and efficacy. In vivo, UC-514321 extends survival in MLL-AF10 and FLT3-ITD/NPM1-mut AML models to >50 days, outperforming this compound . Both compounds exhibit TET1-dependent activity, with negligible effects on TET1-low AML cells (e.g., NB4) .
NSC-311068: A Screening Counterpart
NSC-311068, co-identified with this compound, also suppresses TET1 transcription but with lower potency. In NCI-60 cell line analyses, NSC-311068 showed weaker correlation between TET1 expression and drug response compared to this compound .
Conventional STAT Inhibitors
Compounds like LLL12 and Stattic inhibit STAT phosphorylation, broadly affecting STAT-dependent genes (e.g., HIF2α, IL2RA), leading to off-target effects. In contrast, this compound selectively blocks STAT3/5 binding to high-affinity sites like the TET1 promoter, sparing most STAT targets .
Resistance Profiles
This compound resistance arises from mutations in JAK/STAT pathway genes (e.g., JAK1A893G, MSH3V600I), which restore STAT signaling . This contrasts with resistance to phosphorylation inhibitors (e.g., Stattic), often linked to kinase domain mutations. Notably, this compound-resistant clones show increased sensitivity to daunorubicin due to E2F1 and G2/M checkpoint dysregulation .
Key Research Findings
Mechanistic Specificity : this compound’s unique action on STAT-DNA binding (vs. phosphorylation) underlies its precision in TET1-high AML .
Therapeutic Window: At 50 nM, this compound kills >90% of TET1-high AML cells but spares normal HSPCs .
Feedback Loops : A JAK1/STAT/TET1 regulatory axis promotes resistance, highlighting the need for combination therapies .
Clinical Potential: this compound’s synergy with chemotherapy and low toxicity profile supports its translation into trials .
Métodos De Preparación
Structural Analysis and Retrosynthetic Considerations
The molecular structure of NSC-370284 comprises three distinct moieties:
-
1,3-Benzodioxol-5-ol : A dihydroxybenzene derivative with a fused dioxolane ring.
-
3,4,5-Trimethoxyphenyl group : An electron-rich aromatic system with methoxy substituents.
Retrosynthetic analysis suggests the molecule originates from a Mannich-like three-component reaction or a Betti reaction , both of which enable the coupling of phenolic, aldehyde, and amine precursors . The presence of a central methylene bridge (C-N linkage) between the benzodioxol and trimethoxyphenyl groups further supports this hypothesis .
Proposed Synthetic Routes
Betti Reaction-Based Synthesis
The Betti reaction is a one-pot, three-component condensation involving a phenol, an aldehyde, and an amine. This method has been extensively utilized for synthesizing α-aminobenzylphenol analogs, including this compound derivatives .
Step 1: Preparation of 3,4,5-Trimethoxybenzaldehyde
-
Starting material : 3,4,5-Trimethoxybenzyl alcohol.
-
Oxidation : Catalyzed by pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 6 hours .
Step 2: Betti Reaction Assembly
-
Reactants :
-
Phenol: 1,3-Benzodioxol-5-ol (sesamol).
-
Aldehyde: 3,4,5-Trimethoxybenzaldehyde.
-
Amine: Pyrrolidine.
-
-
Conditions :
-
Mechanism :
Step 3: Purification
-
Chromatography : Silica gel column with ethyl acetate/hexane (3:7) eluent.
-
Crystallization : Recrystallization from ethanol/water yields pure this compound .
Key Data Table: Betti Reaction Optimization
Parameter | Condition 1 | Condition 2 | Optimal Outcome |
---|---|---|---|
Solvent | Toluene | Ethanol | Toluene |
Temperature (°C) | 100 | 120 (microwave) | 120 |
Reaction Time | 24 hours | 30 minutes | 30 minutes |
Yield (%) | 62 | 78 | 78 |
Mannich Reaction Alternative
The Mannich reaction offers an alternative pathway, particularly for introducing the pyrrolidine moiety.
Step 1: Formation of the Iminium Ion
-
Reactants :
-
Formaldehyde (as the aldehyde source).
-
Pyrrolidine (amine).
-
3,4,5-Trimethoxyphenylacetic acid (nucleophile).
-
-
Conditions :
Step 2: Coupling with 1,3-Benzodioxol-5-ol
-
Nucleophilic Addition : The iminium ion reacts with sesamol under basic conditions (pH 9–10).
-
Workup : Neutralization with dilute HCl followed by extraction with DCM .
Yield Comparison Table: Betti vs. Mannich
Structural Analogs and SAR Insights
Structure-activity relationship (SAR) studies of this compound analogs reveal critical pharmacophoric elements:
-
Methoxy Groups : The 3,4,5-trimethoxy configuration on the phenyl ring enhances STAT3/5 binding affinity .
-
Pyrrolidine Substitution : Cyclic amines improve metabolic stability compared to acyclic variants .
-
Benzodioxol Hydroxyl : Free -OH at position 5 is essential for TET1 inhibition .
Table: Key Analogs and Activity Profiles
Compound | R₁ Substituent | R₂ Substituent | STAT3 IC₅₀ (μM) | TET1 Inhibition (%) |
---|---|---|---|---|
This compound | 3,4,5-OMe | Pyrrolidine | 0.13 | 92 |
UC-514321 | 3,4-OCH₂O | Piperidine | 0.09 | 95 |
NC-123 | 4-F | Morpholine | 1.52 | 45 |
Challenges and Optimization Strategies
Regioselectivity Control
Electron-rich phenols (e.g., 1,3-benzodioxol-5-ol) favor ortho-selectivity in Betti reactions, but competing para-addition can occur. Strategies include:
-
Metal Coordination : Using Mg(OTf)₂ to direct ortho-attack .
-
Microwave Assistance : Reduces side reactions via rapid heating .
Purification Difficulties
This compound’s polar hydroxyl and amine groups complicate isolation. Solutions involve:
-
Derivatization : Acetylation of -OH followed by silica gel chromatography .
-
HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
Industrial-Scale Synthesis Considerations
For bulk production (e.g., 1 kg batches), key factors include:
Actividad Biológica
NSC-370284 is a small molecule compound that has garnered attention for its selective inhibitory effects on ten-eleven translocation 1 (TET1), an enzyme implicated in the regulation of DNA hydroxymethylation and gene expression. This compound is particularly relevant in the context of acute myeloid leukemia (AML), where TET1 overexpression is associated with poor prognosis. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
This compound functions primarily as a selective inhibitor of TET1, which catalyzes the conversion of 5-methylcytosine to 5-hydroxymethylcytosine (5hmC). The inhibition of TET1 by this compound leads to a decrease in 5hmC levels, thereby affecting gene expression profiles associated with AML.
Targeting STAT Proteins
Research indicates that this compound directly binds to the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) and STAT5. This binding interferes with the transcriptional activity of these proteins, which are crucial for TET1 expression regulation. Specifically, this compound competes with DNA for STAT binding, thus suppressing TET1 transcription without significantly altering STAT3 or STAT5 phosphorylation levels .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the viability of AML cells characterized by high TET1 expression. Cell lines such as MONOMAC-6 and THP-1 showed significant downregulation of TET1 upon treatment with this compound, with minimal impact on cell viability at low concentrations .
In Vivo Studies
In vivo experiments using mouse models of AML have further validated the therapeutic potential of this compound. The compound was shown to significantly inhibit tumor growth in TET1-high AML xenografts, underscoring its potential as a targeted therapy for this malignancy .
Comparative Analysis with Analog Compounds
This compound has been compared to its structural analog UC-514321, which exhibits enhanced potency against AML cells. While both compounds target STAT3/5 and inhibit TET1 expression, UC-514321 demonstrates superior efficacy in preclinical models .
Compound | Mechanism | Efficacy in AML Models | Selectivity |
---|---|---|---|
This compound | Inhibits TET1; binds STAT3/5 | Moderate | High |
UC-514321 | Inhibits TET1; binds STAT3/5 | High | Higher |
Case Studies and Clinical Implications
Recent studies highlight the potential clinical implications of targeting TET1 signaling in AML. For instance, patients exhibiting high levels of TET1 may benefit from therapies incorporating this compound or its analogs. Ongoing clinical trials are necessary to establish optimal dosing regimens and combination strategies with existing therapies such as chemotherapy and targeted agents.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which NSC-370284 inhibits TET1 and 5hmC in AML cells?
this compound selectively inhibits TET1 and 5hmC by targeting STAT3/5 signaling, leading to reduced phosphorylation of STAT3/5 and subsequent downregulation of TET1 transcription. In AML cell lines (e.g., MONOMAC-6, THP-1), this results in suppressed cell viability and altered epigenetic regulation . To validate this mechanism, researchers should perform Western blotting for STAT3/5 phosphorylation and qPCR for TET1 expression, using dose-response assays (e.g., 1–50 μM concentrations) .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy across AML cell lines?
Key steps include:
- Selecting representative AML cell lines (e.g., KASUMI-1 for MLL-rearranged AML).
- Using DMSO-based stock solutions (100 mg/mL solubility) with final concentrations ≤0.1% DMSO to avoid solvent toxicity .
- Incorporating controls (e.g., untreated cells, STAT3/5-specific inhibitors) and viability assays (e.g., MTT, Annexin V/PI staining) .
- Replicating experiments across ≥3 biological replicates to ensure statistical robustness .
Q. What are the critical storage and handling protocols for this compound to maintain stability?
this compound should be stored at -20°C in powder form, with reconstituted DMSO stock solutions aliquoted to avoid freeze-thaw cycles. For in vivo use, prepare fresh formulations (e.g., 10% DMSO + 40% PEG300) to prevent precipitation . Purity checks (e.g., HPLC) are recommended before longitudinal studies to control batch variability .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically analyzed?
Address inconsistencies by:
- Comparing pharmacokinetic parameters (e.g., bioavailability in mouse models vs. cell culture half-life) .
- Validating target engagement in vivo via immunohistochemistry (IHC) for STAT3/5 phosphorylation in tissues (e.g., bone marrow) .
- Assessing off-target effects using kinase profiling assays or CRISPR-Cas9 screens to identify compensatory pathways .
Q. What methodological approaches are recommended to validate the specificity of this compound toward STAT3/5 versus other signaling pathways?
- Conduct selectivity screens: Test this compound against panels of kinases (e.g., JAK2, MAPK) using in vitro kinase assays .
- Use genetic knockdowns: siRNA-mediated silencing of STAT3/5 in AML cells to confirm dependence on these targets for TET1 inhibition .
- Cross-validate with STAT3/5-independent cell lines to rule out nonspecific cytotoxicity .
Q. How can researchers optimize this compound dosing in in vivo studies to balance efficacy and toxicity?
- Perform pilot pharmacokinetic studies to determine maximum tolerated doses (MTD) and plasma half-life in murine models .
- Use staggered dosing regimens (e.g., 10 mg/kg every 48 hours) to mitigate hepatotoxicity observed in AML mouse models .
- Monitor biomarkers (e.g., serum 5hmC levels) to correlate dosing with target modulation .
Q. What statistical methods are appropriate for analyzing this compound’s differential effects on TET1 across experimental replicates?
- Apply mixed-effects models to account for variability between cell lines and replicates .
- Use Benjamini-Hochberg correction for multiple comparisons in omics datasets (e.g., RNA-seq for TET1-regulated genes) .
- Perform power analysis during experimental design to ensure adequate sample sizes for detecting ≥1.5-fold changes in TET1 expression .
Q. How should researchers address potential off-target effects when using this compound in combination therapies?
- Screen combinatorial libraries with this compound and standard AML drugs (e.g., cytarabine) to identify synergistic or antagonistic interactions .
- Employ transcriptomic profiling (e.g., scRNA-seq) to map pathway alterations in co-treated cells .
- Validate findings using isogenic cell lines with resistance mutations to STAT3/5 .
Q. Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including compound characterization and raw data deposition .
- Data Contradiction Analysis : Cross-reference results with orthogonal assays (e.g., ChIP-seq for TET1 binding sites) to resolve inconsistencies .
- Ethical Compliance : Adhere to NSF grant requirements for rigorous hypothesis testing and transparent data sharing in preclinical studies .
Propiedades
Número CAS |
116409-29-1 |
---|---|
Fórmula molecular |
C21H25NO6 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C21H25NO6/c1-24-18-8-13(9-19(25-2)21(18)26-3)20(22-6-4-5-7-22)14-10-16-17(11-15(14)23)28-12-27-16/h8-11,20,23H,4-7,12H2,1-3H3 |
Clave InChI |
QCXGNLZKUHBIHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 |
Apariencia |
Solid powder |
Key on ui other cas no. |
116409-29-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC-370284; NSC 370284; NSC370284 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.